REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8](C(=O)C)[C:7](=[O:15])[CH2:6][CH2:5]2.C([O:18][C:19]([NH:21][NH2:22])=[S:20])C.[C:23](#N)[CH3:24]>>[O:20]=[C:19]1[NH:21][N:22]=[C:24]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:15])[CH2:6][CH2:5]3)[CH2:23][S:18]1
|
Name
|
6-chloro-acetyl-3,4-dihydro-2(1H)-quinolinone
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Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(N(C2=CC1)C(C)=O)=O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=S)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was recrystallized from dimethylformamide (30 ml) and water (10 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1SCC(=NN1)C=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |